1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

Catalog No.
S14630301
CAS No.
M.F
C7H6ClF3N2S
M. Wt
242.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazin...

Product Name

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

IUPAC Name

[3-chloro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

InChI

InChI=1S/C7H6ClF3N2S/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

CONRXFMLYLTEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)SC(F)(F)F

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2SC_7H_6ClF_3N_2S and a molecular weight of 242.65 g/mol. It is classified under hydrazines, which are organic compounds containing the functional group -NH-NH2. The compound is notable for its unique structure, featuring a trifluoromethylthio group, which contributes to its reactivity and potential biological activity. The compound's CAS number is 99479-71-7, and it is recognized in various chemical databases for its distinct properties and applications .

Typical of hydrazines, including:

  • Nucleophilic Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution, where nucleophiles can replace the chlorine atom.
  • Condensation Reactions: This compound can react with carbonyl compounds to form hydrazones or other derivatives.
  • Oxidation Reactions: Hydrazines can be oxidized to form azines or other nitrogen-containing compounds.

The trifluoromethylthio group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophilic aromatic substitution reactions .

The synthesis of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine can be achieved through several methods:

  • Hydrazinolysis of Aromatic Halides: This method involves reacting an appropriate aromatic halide with hydrazine hydrate in the presence of a base.
  • Substitution Reactions: The compound can be synthesized by introducing the trifluoromethylthio group onto a phenylhydrazine precursor through a nucleophilic substitution reaction.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are formed before arriving at the final product.

These methods highlight the versatility of synthetic routes available for producing this compound .

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine has potential applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: The compound could be explored as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating novel hydrazine derivatives.

The unique trifluoromethylthio group may enhance the efficacy and specificity of compounds developed from it .

Several compounds share structural similarities with 1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Fluoro-3-(trifluoromethyl)phenylhydrazine105224-02-0Contains fluoro substituent
4-(Trifluoromethyl)phenylhydrazine368-90-1Lacks chlorine substituent
4-Chlorophenylhydrazine100-63-0Simple chlorinated phenyl derivative
Phenylhydrazine100-63-0Basic structure without additional groups

Uniqueness

1-(3-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is unique due to its combination of a chloro substituent and a trifluoromethylthio group, which may enhance its reactivity and biological activity compared to other hydrazines. This specific combination could lead to distinct pharmacological profiles not observed in simpler analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

241.9892316 g/mol

Monoisotopic Mass

241.9892316 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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